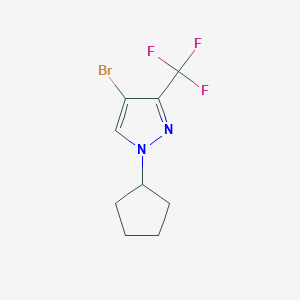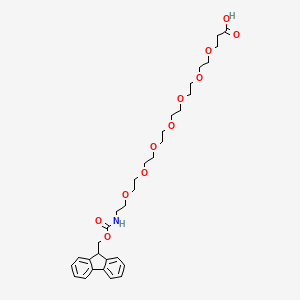
Fmoc-N-アミド-PEG7-酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-N-amido-PEG7-acid is a polyethylene glycol (PEG) derivative that contains an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
科学的研究の応用
Fmoc-N-amido-PEG7-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and peptides.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology
作用機序
Target of Action
Fmoc-N-amido-PEG7-acid is primarily targeted towards the creation of stable amide bonds . The compound contains an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Mode of Action
The mode of action of Fmoc-N-amido-PEG7-acid involves two main steps. First, the Fmoc group is deprotected under basic conditions to obtain the free amine . This free amine can then be used for further conjugations. Second, the terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .
Biochemical Pathways
The biochemical pathways affected by Fmoc-N-amido-PEG7-acid are primarily related to the formation of stable amide bonds . The compound’s ability to form these bonds can influence various biochemical pathways, particularly those involving protein and peptide synthesis.
Pharmacokinetics
The pharmacokinetics of Fmoc-N-amido-PEG7-acid are largely determined by its hydrophilic PEG spacer . This spacer increases the compound’s solubility in aqueous media, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties . The increased solubility can enhance the bioavailability of Fmoc-N-amido-PEG7-acid, allowing it to effectively reach its target sites and perform its intended functions.
Result of Action
The primary result of Fmoc-N-amido-PEG7-acid’s action is the formation of stable amide bonds . These bonds are crucial in various biological processes, including the synthesis of proteins and peptides. By facilitating the formation of these bonds, Fmoc-N-amido-PEG7-acid can influence the structure and function of these biomolecules.
Action Environment
The action of Fmoc-N-amido-PEG7-acid can be influenced by various environmental factors. For instance, the compound’s hydrophilic PEG spacer allows it to remain soluble in aqueous media . This means that the compound’s action, efficacy, and stability can be affected by the pH, temperature, and ionic strength of the aqueous environment. Furthermore, the deprotection of the Fmoc group requires basic conditions , meaning that the compound’s action can also be influenced by the presence of bases.
生化学分析
Biochemical Properties
Fmoc-N-amido-PEG7-acid plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. The compound interacts with primary amine groups in the presence of activators such as EDC or HATU. These interactions facilitate the formation of stable amide bonds, which are crucial in peptide synthesis and other biochemical applications. The hydrophilic PEG spacer in Fmoc-N-amido-PEG7-acid increases solubility in aqueous media, making it an ideal candidate for various biochemical reactions .
Cellular Effects
Fmoc-N-amido-PEG7-acid influences various cellular processes by enhancing the solubility of conjugated molecules in aqueous environments. This increased solubility can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable amide bonds with primary amine groups allows it to be used in drug delivery systems, where it can improve the bioavailability and efficacy of therapeutic agents .
Molecular Mechanism
The molecular mechanism of Fmoc-N-amido-PEG7-acid involves the deprotection of the Fmoc group under basic conditions to obtain the free amine. This free amine can then react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds. These interactions are essential for the compound’s role in peptide synthesis and other biochemical applications. The hydrophilic PEG spacer increases solubility in aqueous media, further enhancing the compound’s effectiveness in various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-N-amido-PEG7-acid can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Long-term studies have shown that Fmoc-N-amido-PEG7-acid maintains its effectiveness in forming stable amide bonds over extended periods, making it a reliable reagent for biochemical research .
Dosage Effects in Animal Models
The effects of Fmoc-N-amido-PEG7-acid in animal models vary with different dosages. At lower dosages, the compound has been shown to enhance the solubility and bioavailability of conjugated molecules, improving their therapeutic efficacy. At higher dosages, Fmoc-N-amido-PEG7-acid may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage levels in preclinical studies .
Metabolic Pathways
Fmoc-N-amido-PEG7-acid is involved in metabolic pathways that include the formation of stable amide bonds with primary amine groups. The compound interacts with enzymes and cofactors that facilitate these reactions, affecting metabolic flux and metabolite levels. The hydrophilic PEG spacer in Fmoc-N-amido-PEG7-acid enhances its solubility in aqueous media, further influencing its role in metabolic pathways .
Transport and Distribution
Within cells and tissues, Fmoc-N-amido-PEG7-acid is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. The hydrophilic PEG spacer increases solubility in aqueous media, facilitating the compound’s transport and distribution within biological systems .
Subcellular Localization
Fmoc-N-amido-PEG7-acid’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors affect the compound’s activity and function, enhancing its effectiveness in forming stable amide bonds with primary amine groups. The hydrophilic PEG spacer increases solubility in aqueous media, further supporting the compound’s subcellular localization and activity .
準備方法
Synthetic Routes and Reaction Conditions
Fmoc-N-amido-PEG7-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the PEG chain, which is then functionalized with an Fmoc-protected amine and a terminal carboxylic acid. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base. The terminal carboxylic acid is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of Fmoc-N-amido-PEG7-acid involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc group is removed using a base such as piperidine, and the terminal carboxylic acid is introduced through coupling reactions with carboxylic acid derivatives .
化学反応の分析
Types of Reactions
Fmoc-N-amido-PEG7-acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions to yield the free amine.
Amidation Reactions: The terminal carboxylic acid can react with primary amines in the presence of activators such as EDC or HATU to form stable amide bonds
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Amidation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N-methylmorpholine (NMM) are used to activate the carboxylic acid for reaction with amines
Major Products Formed
Deprotected Amine: Removal of the Fmoc group yields the free amine.
Amide Bonds: Reaction with primary amines forms stable amide bonds.
類似化合物との比較
Similar Compounds
Fmoc-N-amido-PEG2-acid: A shorter PEG chain with similar functional groups.
Fmoc-N-amido-PEG24-acid: A longer PEG chain with similar functional groups
Uniqueness
Fmoc-N-amido-PEG7-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly useful in applications where both properties are essential .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO11/c34-31(35)9-11-37-13-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-14-38-12-10-33-32(36)44-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30H,9-25H2,(H,33,36)(H,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWMNLIXRWCJSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1863885-74-8 |
Source


|
| Record name | Fmoc-N-amido-PEG7-acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
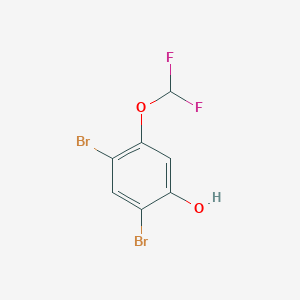
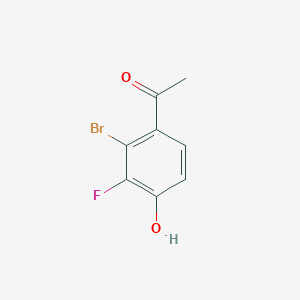


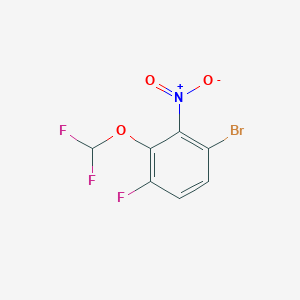
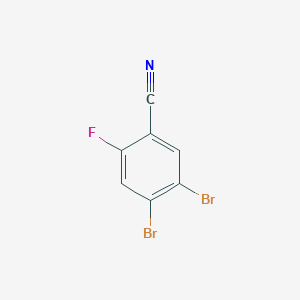
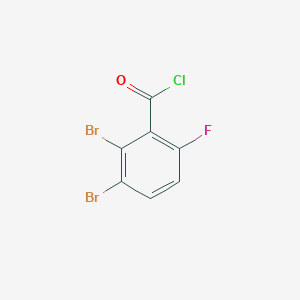
![5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1447455.png)
![(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine](/img/structure/B1447457.png)
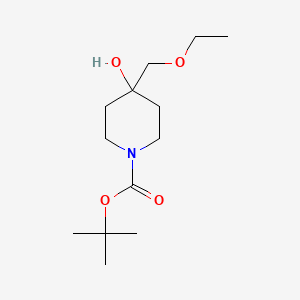
![2-(Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1447459.png)
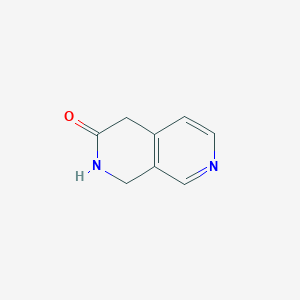
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde](/img/structure/B1447461.png)
